molecular formula C13H15BFNO4 B13981879 (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid

(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid

Cat. No.: B13981879
M. Wt: 279.07 g/mol
InChI Key: YZYDUCKMAFLBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including THF, DMF, and dichloromethane.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (1-(tert-Butoxycarbonyl)-3-fluoro-1H-indol-2-yl)boronic acid imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds. This fluorine atom can influence the reactivity and stability of the compound, offering distinct advantages in certain chemical reactions .

Properties

Molecular Formula

C13H15BFNO4

Molecular Weight

279.07 g/mol

IUPAC Name

[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-9-7-5-4-6-8(9)10(15)11(16)14(18)19/h4-7,18-19H,1-3H3

InChI Key

YZYDUCKMAFLBIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.